molecular formula C14H9N3O4 B1354745 2-(4-Nitro-phenyl)-3H-benzoimidazole-5-carboxylic acid CAS No. 69570-99-6

2-(4-Nitro-phenyl)-3H-benzoimidazole-5-carboxylic acid

Cat. No. B1354745
CAS RN: 69570-99-6
M. Wt: 283.24 g/mol
InChI Key: IKLMYJDUUHCRLR-UHFFFAOYSA-N
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Description

2-(4-Nitro-phenyl)-3H-benzoimidazole-5-carboxylic acid, also known as 4-nitrobenzoic acid, is an organic compound with the molecular formula C7H5NO4. It is a colorless solid that is soluble in most organic solvents. 4-nitrobenzoic acid is an important synthetic intermediate used in the synthesis of many organic compounds, including pharmaceuticals, dyes, and pesticides. It is also used in the manufacture of photographic materials and as a preservative in food and cosmetics.

Scientific Research Applications

Antihypertensive Activity

Research has explored the synthesis of derivatives of 2-(4-Nitro-phenyl)-3H-benzoimidazole-5-carboxylic acid for their potential antihypertensive activity. These studies involve creating compounds that target the angiotensin II receptor, a key player in blood pressure regulation. For example, Sharma, Kohli, and Sharma (2010) synthesized derivatives incorporating biphenyl carboxylic moieties and demonstrated their significant antihypertensive effects (Sharma, Kohli, & Sharma, 2010). Similarly, Sharma, Kohli, and Sharma (2010) developed another set of compounds with benzimidazole derivatives showing promise as antihypertensive agents (Sharma, Kohli, & Sharma, 2010).

Antimycobacterial Activity

The compound has been utilized in eco-friendly synthesis routes to create derivatives with antimycobacterial properties. For instance, Warekar et al. (2016) conducted a study synthesizing compounds through an eco-friendly route and testing them against Mycobacterium tuberculosis, demonstrating effective antimycobacterial activity for some compounds (Warekar et al., 2016).

Antimicrobial Activity

The benzimidazole moiety, a key part of the compound, is known for its diverse biological activities, including antimicrobial properties. El-Meguid (2014) synthesized new compounds containing benzimidazole and evaluated their antimicrobial activities, finding significant efficacy against various bacteria and fungi (El-Meguid, 2014).

Analgesic and Antispasmodic Activities

Studies have also investigated the analgesic and antispasmodic activities of benzimidazole derivatives. Aydin, Beis, and Can (2003) found that certain derivatives, particularly 2-(2-nitro-phenyl)-1H-benzimidazole 5-carboxylic acid, showed naloxone-sensitive analgesic activity in specific tests, highlighting its potential in pain management (Aydin, Beis, & Can, 2003).

Cytotoxic Evaluation for Cancer Treatment

The synthesis of novel derivatives incorporating benzimidazole has been conducted for cytotoxic evaluation against cancer cell lines. Taherian et al. (2019) synthesized quinazolinone derivatives substituted with benzimidazole, showing significant cytotoxic activity against specific cancer cell lines (Taherian et al., 2019).

properties

IUPAC Name

2-(4-nitrophenyl)-3H-benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O4/c18-14(19)9-3-6-11-12(7-9)16-13(15-11)8-1-4-10(5-2-8)17(20)21/h1-7H,(H,15,16)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLMYJDUUHCRLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442550
Record name 2-(4-Nitrophenyl)-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Nitro-phenyl)-3H-benzoimidazole-5-carboxylic acid

CAS RN

69570-99-6
Record name 2-(4-Nitrophenyl)-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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